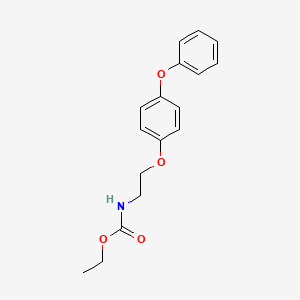![molecular formula C12H17Cl2N5O2S B1672588 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride CAS No. 92564-08-4](/img/structure/B1672588.png)
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride
描述
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a guanidino group attached to an isoquinoline sulfonamide structure, making it a versatile molecule in various biochemical and pharmacological studies.
作用机制
Target of Action
HA 1004, Dihydrochloride, also known as HA-1004 HCl or N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a potent inhibitor of protein kinase A (PKA) and protein kinase G (PKG) , with Ki values of 2.3 and 1.4 µM, respectively . It also inhibits protein kinase C (PKC) and calcium channel protein .
Mode of Action
HA 1004, Dihydrochloride interacts with its targets (PKA, PKG, PKC, and calcium channel protein) by inhibiting their activity. This inhibition blocks intracellular calcium mobilization , which can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The inhibition of PKA, PKG, PKC, and calcium channel protein by HA 1004, Dihydrochloride affects multiple biochemical pathways. These proteins are involved in a wide range of cellular processes, including cell signaling, gene expression, and regulation of cell growth and differentiation . The exact downstream effects can vary depending on the specific cell type and physiological conditions.
Pharmacokinetics
Its solubility in dmso, ethanol, and water suggests that it may have good bioavailability.
Result of Action
HA 1004, Dihydrochloride induces relaxation of isolated rabbit aortic strips precontracted with various agonists . It also inhibits histamine-induced bronchoconstriction in guinea pigs without affecting blood pressure when administered intratracheally at a dose of 0.1 mg per animal . These results suggest that HA 1004, Dihydrochloride can have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
HA 1004, Dihydrochloride is known to interact with a variety of enzymes and proteins. It is a selective inhibitor of Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase II (CaM kinase II), Myosin Light Chain Kinase, and Protein Kinase C . The nature of these interactions is competitive, as HA 1004, Dihydrochloride competes with ATP for binding to these enzymes .
Cellular Effects
HA 1004, Dihydrochloride has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the aforementioned kinases
Molecular Mechanism
The molecular mechanism of action of HA 1004, Dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of various kinases, thereby inhibiting their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride typically involves the reaction of isoquinoline sulfonamide with a guanidinoethyl group. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like isoamyl alcohol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include steps for purification and crystallization to ensure the final product meets the required standards for research and application.
化学反应分析
Types of Reactions
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, which can be facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
科学研究应用
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other guanidinoethyl derivatives and isoquinoline sulfonamides, such as:
- 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
- 1,2-Dioctanoyl-sn-glycerol
Uniqueness
What sets 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride apart is its unique combination of the guanidinoethyl group and isoquinoline sulfonamide structure. This combination provides distinct biochemical properties, making it particularly effective in specific research applications where other similar compounds might not be as suitable .
属性
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.2ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;;/h1-5,8,17H,6-7H2,(H4,13,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUBVLLVFJRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride (HA 1004, Dihydrochloride)?
A1: HA 1004, Dihydrochloride acts as a protein kinase inhibitor. While it exhibits some inhibitory activity against various kinases, its selectivity profile is relatively broad. Notably, it is often used as a less potent control compared to more specific inhibitors like H-7 and H-8 in studies investigating the role of protein kinase C [, , ].
Q2: Can you provide an example from the research papers where HA 1004, Dihydrochloride was used to understand a biological process?
A2: In a study investigating the role of protein kinase C in interferon-alpha (IFNα) induced cell death in ovarian carcinoma cells, HA 1004, Dihydrochloride was used as a negative control []. Researchers found that more potent and specific protein kinase C inhibitors (H7, H8, staurosporine) blocked the IFNα-induced cell death, while HA 1004, Dihydrochloride did not. This result strengthened the conclusion that protein kinase C activation is crucial for the observed effect of IFNα in this cell line.
Q3: How does the activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride compare to other similar kinase inhibitors?
A3: HA 1004, Dihydrochloride is generally considered a less potent inhibitor of protein kinases compared to compounds like H-7, H-8, and staurosporine [, , ]. While it may show some inhibitory effects, these are often weaker than the aforementioned compounds, making it a less suitable choice for specifically targeting certain kinases.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride?
A4: The provided research papers do not delve into detailed SAR studies for HA 1004, Dihydrochloride. To gain a comprehensive understanding of how structural modifications impact its activity, potency, and selectivity, further investigations would be required.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


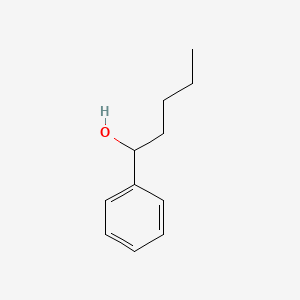

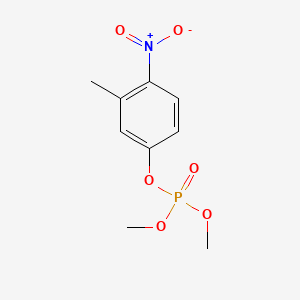
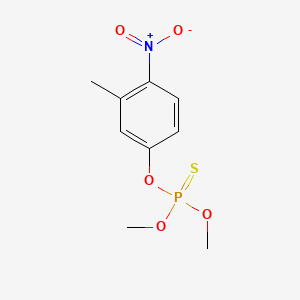
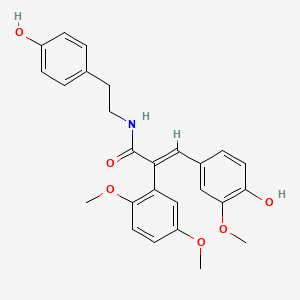
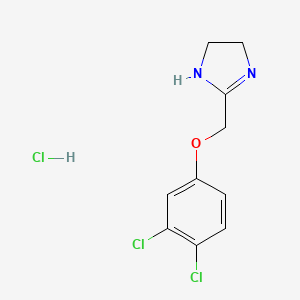
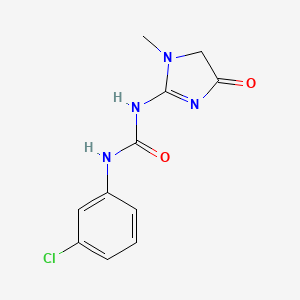

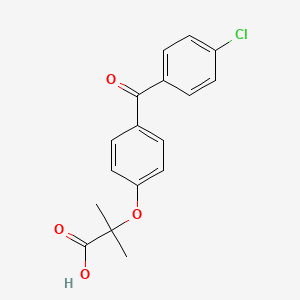

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)
